3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
3-ethyl-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O3S/c1-4-14-11(15)7-5-9(16-2)10(17-3)6-8(7)13-12(14)18/h5-6H,4H2,1-3H3,(H,13,18) |
InChI Key |
XFUBESMNXFEVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC |
Origin of Product |
United States |
Preparation Methods
Substituent Effects on Reactivity
-
6,7-Dimethoxy groups : Electron-donating methoxy groups direct electrophilic attacks to positions 5 and 8, complicating functionalization at position 2.
-
3-Ethyl group : Introduced via N-alkylation of the quinazolinone’s 3H position, requiring careful control to avoid over-alkylation.
-
2-Sulfanyl group : Requires late-stage introduction or protective intermediates (e.g., benzylsulfanyl) to prevent oxidation.
Synthetic Routes and Methodologies
Cyclocondensation of Anthranilic Acid Derivatives
A foundational approach involves cyclizing substituted anthranilic acid derivatives with formamide or urea. For 6,7-dimethoxy substitution, 3,4-dimethoxyanthranilic acid serves as the starting material.
Procedure :
-
Cyclization :
-
N-Alkylation at Position 3 :
-
Chlorination at Position 2 :
-
Treatment with phosphorus oxychloride (POCl₃) at reflux converts the 4-oxo group to 4-chloro, but in this case, POCl₃ may instead chlorinate position 2 if directed by methoxy groups.
-
Alternative : Direct bromination using N-bromosuccinimide (NBS) in acetic acid yields 2-bromo-3-ethyl-6,7-dimethoxyquinazolin-4-one.
-
-
Thiolation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Formamide, 180°C, 6h | 75 |
| N-Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C | 68 |
| Bromination | NBS, AcOH, 60°C, 2h | 82 |
| Thiolation | Thiourea, EtOH/H₂O, reflux | 52 |
Protective Group Strategy via Benzylsulfanyl Intermediate
To circumvent thiol oxidation, a benzylsulfanyl (-S-Bn) group is introduced early and later deprotected. This method aligns with the synthesis of the related compound 2-(benzylsulfanyl)-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one.
Procedure :
-
Synthesis of 2-(Benzylsulfanyl) Intermediate :
-
Deprotection via Hydrogenolysis :
Advantages :
-
Avoids direct handling of unstable thiols.
-
High yields at both steps due to mild conditions.
One-Pot Tandem Alkylation-Thiolation
A streamlined approach combines N-alkylation and thiolation in a single reactor, reducing purification steps.
Procedure :
-
Simultaneous Alkylation and Thiol Introduction :
Mechanistic Insight :
-
Sodium sulfide acts as both base (for N-alkylation) and sulfur nucleophile (for thiolation).
-
Competing reactions may reduce yield, necessitating excess reagents.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Straightforward steps | Low thiolation yield | 52 |
| Protective Group | High stability, high yields | Requires hydrogenolysis | 85–90 |
| One-Pot | Fewer steps | Side reactions likely | 60 |
Optimal Route : The protective group strategy offers the best balance of yield and practicality, despite requiring a deprotection step.
Characterization and Validation
Spectral Data
Purity Assessment
Industrial Scalability Considerations
-
Cost Drivers : POCl₃, Pd/C, and benzyl mercaptan contribute significantly to material costs.
-
Safety : Hydrogenolysis requires explosion-proof equipment; thiourea releases toxic H₂S during hydrolysis.
-
Green Chemistry Alternatives : Using dimethyl carbonate instead of ethyl iodide for N-alkylation reduces toxicity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can undergo reduction reactions to form dihydroquinazolines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives, including 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one, have been extensively studied for their antitumor properties. Research indicates that this compound may inhibit specific kinases involved in tumor growth, potentially offering therapeutic benefits in cancer treatment. For example, studies have demonstrated that quinazoline derivatives can effectively target receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has shown promise in antimicrobial studies, suggesting its potential as an antibacterial or antifungal agent. The presence of the sulfanyl group may enhance its ability to interact with microbial enzymes or cell membranes, leading to effective inhibition of pathogen growth.
Anti-inflammatory Effects
Research indicates that 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one may exhibit anti-inflammatory properties by modulating key biochemical pathways involved in inflammation. Investigations into its interactions with inflammatory mediators could provide insights into its mechanism of action and therapeutic applications in inflammatory diseases.
Enzyme Inhibition Studies
The compound's ability to modulate enzyme activity is another area of interest. Interaction studies have focused on how it affects specific enzymes related to cancer and inflammation. Understanding these interactions can elucidate the compound's potential as a lead molecule for developing new therapeutic agents targeting these pathways.
Case Study 1: Antitumor Mechanism
A study investigated the antitumor effects of various quinazoline derivatives, including 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one. The results indicated that this compound inhibited cell proliferation in several cancer cell lines by inducing apoptosis and blocking cell cycle progression. The study highlighted the compound's potential as a novel anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial efficacy of several quinazoline derivatives against common bacterial strains. The findings revealed that 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly affects molecular lipophilicity and steric bulk:
- Ethyl group (target compound) : Likely provides moderate lipophilicity and steric hindrance.
- Cyclohexenylethyl group (3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one, CAS 688337-92-0): The bulky cyclohexenyl substituent increases molecular weight (346.4 g/mol) and lipophilicity (XLogP3 = 3.2) compared to the ethyl analog .
- Phenyl group (2-phenyl-quinazolin-4(3H)-ones): Aromatic rings enhance π-π stacking but may reduce solubility .
Table 1: Position 3 Substituent Comparison
| Compound | Substituent (Position 3) | Molecular Weight (g/mol) | XLogP3 |
|---|---|---|---|
| Target Compound | Ethyl | ~336.4* | ~2.8* |
| Cyclohexenylethyl Derivative | Cyclohexenylethyl | 346.4 | 3.2 |
| 2-Phenylquinazolin-4(3H)-one | Phenyl | ~238.3 | ~2.1 |
*Estimated based on structural similarity.
Substituent Variations at Positions 6 and 7
Methoxy groups at positions 6 and 7 are common in bioactive quinazolinones:
Variations at Position 2
The sulfanyl (SH) group in the target compound contrasts with other substituents:
- Piperazinylmethyl group (6,7-dimethoxy-2-((4-phenylpiperazin-1-yl)methyl)quinazolin-4(3H)-one, CAS 763096-21-5): Piperazine enhances solubility and introduces basicity, favoring pharmacokinetic profiles .
- Sulfonyl or carbonyl groups (e.g., SC-558 derivatives): Sulfonamide groups improve COX-2 inhibition but may increase metabolic instability .
Table 2: Position 2 Substituent Impact on Activity
Biological Activity
Overview
3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is a heterocyclic compound within the quinazoline family, recognized for its diverse biological activities. This compound features an ethyl group at the 3-position, methoxy groups at the 6 and 7 positions, and a sulfanyl group at the 2-position. The structural characteristics of this compound suggest potential interactions with various molecular targets, making it of significant interest in medicinal chemistry and pharmacology.
Antitumor Activity
Quinazoline derivatives, including 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one, have been studied for their antitumor properties . Research indicates that such compounds may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain quinazoline derivatives can effectively inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in tumor growth and survival pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity . Quinazolines are often evaluated for their ability to combat various bacterial and fungal strains. Preliminary studies indicate that derivatives like 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Quinazoline derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one may serve as a therapeutic agent in inflammatory conditions .
The biological activity of 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is likely attributed to its ability to interact with specific proteins or enzymes within biological systems. The sulfanyl group may enhance binding affinity to target sites, while the methoxy groups can influence the compound's solubility and bioavailability. Molecular docking studies suggest that this compound may fit well into the active sites of various enzymes, thereby modulating their activity .
Case Studies
- Cytotoxicity Evaluation : In vitro studies using the K562 cell line demonstrated that derivatives of quinazoline exhibited varying degrees of cytotoxicity. While specific data on 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is limited, related compounds have shown promising results with IC50 values suggesting significant antitumor potential .
- Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to targets like EGFR and HER2. These interactions are crucial for understanding how modifications in structure can enhance biological activity against cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Inhibition of EGFR/HER2; potential cytotoxicity in cancer cell lines |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Modulation of inflammatory cytokines; inhibition of COX/LOX activities |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one?
- Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with thiourea or thioacetamide under acidic conditions. For example, hydrazide intermediates can be treated with KOH and carbon disulfide to introduce the sulfanyl group, followed by alkylation to attach the ethyl substituent . Optimization may involve refluxing in ethanol or methanol with catalytic acetic acid to improve yield .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the ethyl, methoxy, and sulfanyl groups. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1680 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) functionalities. High-Resolution Mass Spectrometry (HR-MS) validates molecular mass, while elemental analysis ensures purity (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How can researchers assess solubility and stability for experimental design?
- Methodological Answer: Solubility is determined in polar (DMSO, methanol) and non-polar solvents (hexane) via saturation assays. Stability under varying pH (1–12) and temperatures (25–80°C) is monitored using HPLC or UV-Vis spectroscopy over 24–72 hours. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. What strategies address low synthetic yields due to steric hindrance from the 3-ethyl and 6,7-dimethoxy groups?
- Methodological Answer: Microwave-assisted synthesis reduces reaction time and improves yield by enhancing molecular collisions. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents post-cyclization to avoid steric interference . Solvent optimization (e.g., DMF for high polarity) and slow addition of reagents can also mitigate side reactions .
Q. How to design biological activity studies targeting kinase inhibition?
- Methodological Answer: Use in vitro kinase assays (e.g., EGFR or VEGFR-2) with ATP competition protocols. IC₅₀ values are calculated via dose-response curves (1–100 μM). Confirm binding via surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) to identify key interactions with catalytic domains .
Q. What structural modifications enhance selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer: Replace the 2-sulfanyl group with methylsulfonyl to improve hydrophilicity or substitute 6,7-dimethoxy with halogenated groups (e.g., Cl, Br) for stronger π-stacking. Ethyl at position 3 can be cyclized into a pyrrolidine ring to enhance conformational rigidity .
Q. How can computational modeling predict metabolic pathways?
- Methodological Answer: Employ density functional theory (DFT) to calculate electron-rich regions prone to oxidation. Use software like MetaSite to simulate cytochrome P450 interactions, identifying probable metabolites (e.g., sulfoxide formation at the 2-sulfanyl group) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer: Replicate assays under standardized conditions (e.g., cell line: HepG2 vs. HEK293; serum concentration: 10% FBS). Validate via orthogonal methods (e.g., Western blot alongside ELISA). Cross-reference crystallography data to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
